1-(difluoromethyl)-N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~3~-[4-IMINO-7-(METHYLSULFANYL)PYRIMIDO[4,5-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a pyrazole ring, and a pyrimido[4,5-d]pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~3~-[4-IMINO-7-(METHYLSULFANYL)PYRIMIDO[4,5-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One efficient method for synthesizing pyrimido[4,5-d]pyrimidine derivatives is through a one-pot green synthesis using barbituric acid, aldehyde, and urea or thiourea in water . This environmentally benign procedure yields high-purity products in a single step. Another method involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include tri/difluoroacetic anhydride for cyclization and trifluoromethylation reagents for introducing the difluoromethyl group
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~3~-[4-IMINO-7-(METHYLSULFANYL)PYRIMIDO[4,5-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, pyrrolo[3,2-d]pyrimidines, a related class of compounds, act as potent inhibitors of purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . This inhibition can lead to selective cytotoxicity in certain cell types, making these compounds potential candidates for immunosuppressive agents.
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-d]pyrimidine derivatives and pyrrolo[3,2-d]pyrimidines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one is a potent PNP inhibitor with selective cytotoxicity towards T cells . The unique combination of functional groups in 1-(DIFLUOROMETHYL)-N~3~-[4-IMINO-7-(METHYLSULFANYL)PYRIMIDO[4,5-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE distinguishes it from these similar compounds.
Properties
Molecular Formula |
C12H10F2N8OS |
---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(5-imino-2-methylsulfanylpyrimido[4,5-d]pyrimidin-6-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10F2N8OS/c1-24-12-16-4-6-8(15)22(5-17-9(6)18-12)20-10(23)7-2-3-21(19-7)11(13)14/h2-5,11,15H,1H3,(H,20,23) |
InChI Key |
VOCIQTZGUWGQKV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N)N(C=NC2=N1)NC(=O)C3=NN(C=C3)C(F)F |
Origin of Product |
United States |
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